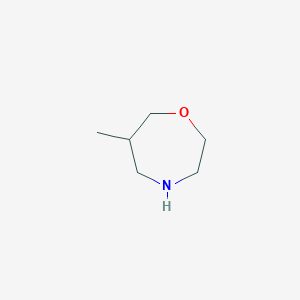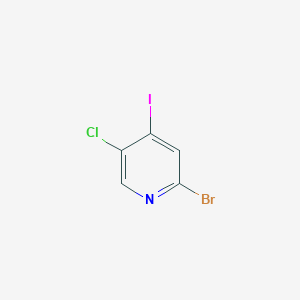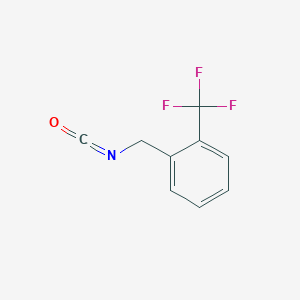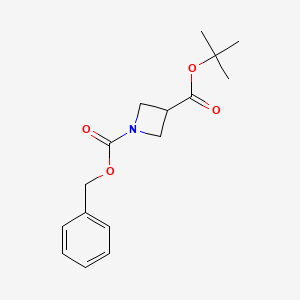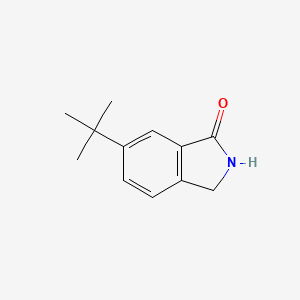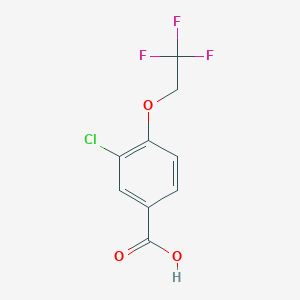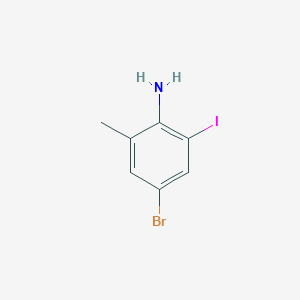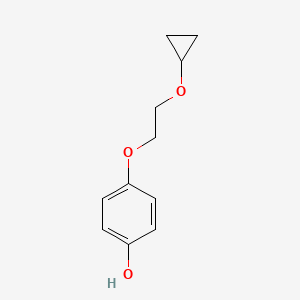
4-(2-Cyclopropoxyethoxy)phenol
説明
4-(2-Cyclopropoxyethoxy)phenol is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of phenolic compounds like 4-(2-Cyclopropoxyethoxy)phenol involves various methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation . A detailed synthesis method for a similar compound, 4-(2-(cyclopropylmethoxy)ethyl)phenol, has been reported, which involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis
Phenolic compounds, including 4-(2-Cyclopropoxyethoxy)phenol, contain a phenol moiety, which is a benzene ring substituted with a hydroxyl group . The structure of these compounds can be analyzed using techniques such as molecular docking and simulation .Chemical Reactions Analysis
Phenols, including 4-(2-Cyclopropoxyethoxy)phenol, are known to undergo various chemical reactions. For instance, they can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .Physical And Chemical Properties Analysis
Phenolic compounds, including 4-(2-Cyclopropoxyethoxy)phenol, exhibit unique physical and chemical properties due to the presence of the hydroxyl group. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to intermolecular hydrogen bonding between phenol molecules. Their solubility in water is governed by the hydroxyl group, which forms intermolecular hydrogen bonds, making phenol soluble in water .科学的研究の応用
Antioxidant Properties and Health Effects
Phenolic compounds are widely recognized for their antioxidant properties and potential health benefits. These compounds, ranging from simple phenolic molecules to complex polymers, are essential in the human diet and contribute to reducing the risk of various health disorders. Their antioxidant activity can also extend the shelf-life of food products by controlling rancidity and maintaining nutritional quality. Natural sources of phenolic antioxidants have gained interest over synthetic ones due to safety concerns, highlighting the importance of research in identifying and utilizing these compounds in various applications (Shahidi & Ambigaipalan, 2015).
Environmental and Industrial Applications
The study of phenol derivatives for environmental applications, particularly in wastewater treatment, has been a focus of research. Enzymes like peroxidases and laccases are explored for their potential in oxidizing phenolic pollutants, leading to detoxification or reduced toxicity of these compounds. This research is vital for developing viable enzyme-based treatment processes for industrial and municipal wastewater (Aitken et al., 1994).
Mechanisms of Action and Chemical Interactions
The study of triclosan, a phenol derivative, provides insight into the molecular basis of its antibacterial and antifungal activity, demonstrating the specificity of enzyme inhibition by phenol derivatives. This research can inform the design of more effective antimicrobial agents and contribute to understanding the interactions between phenolic compounds and biological targets (Levy et al., 1999).
Antioxidant Activity and Structural Relationships
Research on the structure-antioxidant activity relationship of phenolic acids sheds light on how specific functional groups enhance the antioxidant properties of these compounds. This information is crucial for designing phenolic compounds with optimized antioxidant capabilities for use in food, pharmaceuticals, and cosmetic industries (Chen et al., 2020).
Safety And Hazards
特性
IUPAC Name |
4-(2-cyclopropyloxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-9-1-3-10(4-2-9)13-7-8-14-11-5-6-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYQIVSXHSQFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696062 | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropoxyethoxy)phenol | |
CAS RN |
885274-40-8 | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)
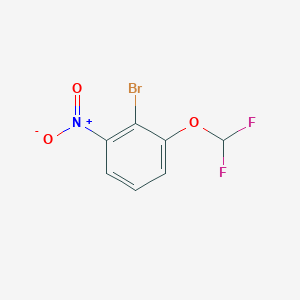
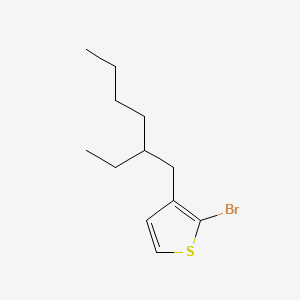
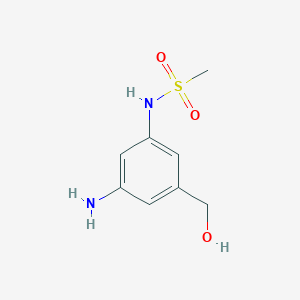
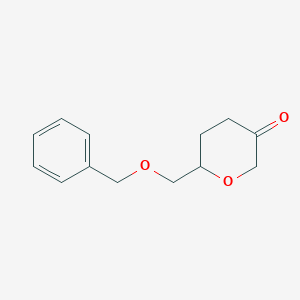
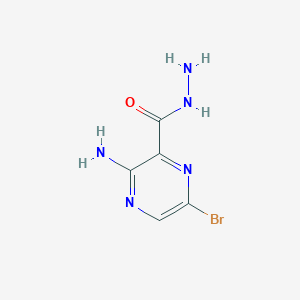
![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)
